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Compound of Interest

Compound Name: Leu-Enkephalin-Lys

Cat. No.: B13788454

Get Quote

Current Status: Systems Operational | Ticket Queue: Open Support Tier: Senior Application

Scientist[1]

Welcome to the LEK Technical Support Hub. This guide addresses the "Triad of Instability"

inherent to Enkephalin chemistry: Regioselectivity failure, Enzymatic degradation, and

Bioactivity loss.

⚠️ Critical Alert: The "Message-Address" Trap
Before proceeding with any protocol, you must understand the structural constraint of Leu-
Enkephalin-Lys:

The Message (Tyr-Gly-Gly-Phe): The N-terminal Tyrosine (Tyr¹) is the "Message."[1] It

contains the phenolic hydroxyl and the primary amine essential for opioid receptor activation.

Any chemical modification here abolishes bioactivity.[1]

The Address (Leu-Lys): The C-terminal extension (Lys⁶) is the "Address." It tolerates

modification and is your primary handle for conjugation (fluorophores, lipids, PEG).
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The Challenge: Both the N-terminal amine (Tyr¹) and the Epsilon-amine (Lys⁶) are

nucleophiles. Standard reagents will attack the N-terminus first at physiological pH, destroying

your drug's efficacy.

Module 1: Regioselectivity & Conjugation
User Ticket #4092:"I reacted my LEK peptide with an NHS-fluorescein ester at pH 7.4. The

mass spec shows conjugation, but the peptide is biologically inactive. Why?"

Diagnosis: N-Terminal Domination
You have likely conjugated the fluorophore to the N-terminal Tyrosine amine, not the Lysine

side chain.

N-terminal amine pKa: ~7.7[1]

Lysine

-amine pKa: ~10.5[1]

At pH 7.4, the N-terminal amine is partially unprotonated (nucleophilic), while the Lysine side

chain is fully protonated (non-nucleophilic). The reagent attacked the only available target: the

one you needed to keep free.

Troubleshooting Protocol: Ensuring Lysine-Specific
Ligation
To target the Lysine side chain exclusively, you must use Orthogonal Protection or pH-Shift

Strategies.

Method A: The "Gold Standard" (Solid Phase)
Do not attempt this in solution if you can avoid it. Use Solid Phase Peptide Synthesis (SPPS).

[1]

Synthesize Backbone: Build Boc-Tyr-Gly-Gly-Phe-Leu-Lys(Fmoc)-Resin.
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Selective Deprotection: Remove the Fmoc from Lysine (using piperidine) while keeping the

N-terminal Tyr protected with Boc.

Conjugate: React your payload (NHS-ester, etc.) with the free Lysine amine on-bead.[1]

Final Cleavage: Use TFA to cleave the peptide and remove the N-terminal Boc group

simultaneously.

Method B: The "pH Shift" (Solution Phase - Risky)
If you must work in solution with free peptide:

Shift pH: Adjust reaction buffer to pH 9.5 - 10.0.

Rationale: At this pH, both amines are unprotonated. However, the Lysine

-amine is sterically more accessible and more nucleophilic than the N-terminal amine in this
specific ionic state.[1]

Stoichiometry: Use a slight deficit of the reagent (0.8 eq) to prevent double-labeling.

Purification: You will get a mixture. You must separate Tyr-Label (inactive) from Lys-Label

(active) via HPLC.[1]

Visualization: The Selectivity Workflow
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1. Protect N-term (Boc)
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3. Conjugate Payload to Lys
4. Global Deprotection

Result: Lys-Specific Conjugate
(Bioactivity PRESERVED)
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Caption: Decision tree for regioselective modification of LEK. Path C (Solid Phase) is the only

self-validating method to ensure bioactivity.[1]

Module 2: Stability & Degradation
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User Ticket #5521:"My LEK conjugates degrade within 15 minutes in plasma. Is the Lysine

modification destabilizing the backbone?"

Diagnosis: Enzymatic Cleavage (The "Zipper" Effect)
The Lysine modification is not the cause. Native Enkephalins have a plasma half-life of ~2-3

minutes.[1] Your modification at the C-terminus (Lys) offers zero protection against the primary

degradation mechanism occurring at the N-terminus.

The Degradation Pathway[2][3]
Aminopeptidase N (CD13): Cleaves the Tyr¹-Gly² bond.[1][2] This is the rate-limiting step.

Once Tyr is gone, the signal is dead.

Neutral Endopeptidase (Neprilysin/Enkephalinase): Cleaves the Gly³-Phe⁴ bond.[1]

Dipeptidyl Peptidase III: Cleaves Gly²-Gly³.[1]

Stabilization Protocols
To extend half-life, you must modify the backbone in addition to your Lysine conjugation.

Strategy Modification Mechanism Effect on Half-Life

D-AA Sub (Critical) D-Ala at position 2
Steric blockade of

Aminopeptidase N.
10x - 50x Increase

N-Methylation
N-Me-Phe at position

4

Blocks Neprilysin

cleavage.[1]
2x - 5x Increase

Retro-Inverso
All D-amino acids +

reversed sequence

Mimics side chain

topology; protease

immune.[1]

>100x Increase

Glycosylation
O-GlcNAc on Ser/Thr

(if added)

Steric shield +

improved BBB

transport.[1]

Variable
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Recommendation: Switch your scaffold to [D-Ala²]-Leu-Enkephalin-Lys.[1] This single

substitution (Tyr-D-Ala-Gly-Phe-Leu-Lys) preserves the "Message" geometry while blocking the

primary degradation enzyme.

Visualization: Degradation Map

Tyr - Gly - Gly - Phe - Leu - Lys

Tyr (Free) + 
Gly-Gly-Phe-Leu-LysCleaves Tyr-Gly bond
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Aminopeptidase N
(Primary Threat)

Attacks N-term

Neprilysin
(Secondary Threat)

Attacks Mid-chain

Defense Strategy:
Substitute Gly² with D-Ala²

Blocks

Click to download full resolution via product page

Caption: Enzymatic attack vectors on LEK. Aminopeptidase N is the primary cause of rapid

deactivation. D-Ala substitution provides the necessary blockade.[1]

Module 3: Solubility & Aggregation
User Ticket #6102:"I attached a lipid tail to the Lysine to improve BBB penetration, but the

peptide precipitates in PBS."

Diagnosis: Amphiphilic Collapse
Leu-Enkephalin is relatively hydrophobic (Phe, Leu).[1] Adding a lipid tail to the Lysine creates

a surfactant-like molecule. In aqueous buffers (PBS), these form micelles or amorphous

aggregates, lowering effective concentration and preventing receptor binding.

Troubleshooting: The "Linker" Solution
Do not attach hydrophobic moieties (lipids, dyes) directly to the Lysine

-amine. You need a Solubility Spacer.[1]

PEGylation: Insert a mini-PEG spacer (PEG4 or PEG8) between the Lysine and your Lipid.
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Structure: Peptide-Lys-NH-(PEG)₄-Lipid.[1]

Benefit: The PEG shell maintains hydration shell around the conjugate.

Cosolvents: For stock solutions, dissolve the conjugate in DMSO first, then dilute slowly into

PBS containing 0.1% Tween-20.

Cyclodextrin: Use Hydroxypropyl-

-cyclodextrin (HP

CD) in your buffer.[1] It encapsulates the lipid tail, keeping the peptide in solution until it
reaches the membrane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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